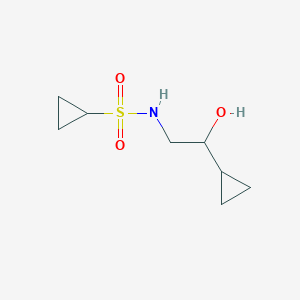
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide, also known as MTSEA, is a chemical compound that has been used extensively in scientific research. It is a sulfhydryl-modifying reagent that has been used to study the structure and function of proteins.
作用機序
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide modifies sulfhydryl groups on proteins through the formation of a covalent bond. This modification can lead to changes in protein structure and function. The mechanism of action of N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide is well understood and has been extensively studied.
Biochemical and Physiological Effects:
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide can have a wide range of biochemical and physiological effects depending on the protein being studied. It can lead to changes in protein structure, function, and stability. It can also alter the activity of enzymes and ion channels.
実験室実験の利点と制限
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide has several advantages for use in lab experiments. It is a highly reactive reagent that can selectively modify sulfhydryl groups on proteins. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. It can be toxic to cells at high concentrations and can lead to nonspecific modifications of proteins.
将来の方向性
There are many potential future directions for the use of N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide in scientific research. One area of interest is the development of new N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide derivatives that can selectively target different types of proteins. Another area of interest is the use of N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide in conjunction with other reagents to study protein-protein interactions. Additionally, there is potential for the use of N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide in drug discovery and development.
合成法
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide can be synthesized through a reaction between thiazole and methanesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine.
科学的研究の応用
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide has been used in a wide range of scientific research applications. It has been used to study the structure and function of ion channels, transporters, and receptors. It has also been used to study the interactions between proteins and ligands.
特性
IUPAC Name |
N-[2-(1,3-thiazol-4-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S2/c1-12(9,10)8-3-2-6-4-11-5-7-6/h4-5,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJVQZZCKUUBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Thiazol-4-yl)ethyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)

![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)

![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)

![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)